molecular formula C20H23N3O2 B2439241 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea CAS No. 922896-59-1

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea

Cat. No. B2439241
CAS RN: 922896-59-1
M. Wt: 337.423
InChI Key: FZDPSUQVMOEHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been extensively studied in the field of biomedical research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key regulator of various cellular processes such as glycogen metabolism, cell proliferation, and apoptosis.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Liang et al. (2020) focused on the synthesis of a deuterium-labeled version of a similar compound, AR-A014418, which shows potential against cancer, nociceptive pain, and neurodegenerative disorders. This compound serves as an internal standard for LC-MS analysis in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
  • Hu et al. (2018) synthesized and characterized a structurally similar compound, demonstrating its potential as an antitumor agent through crystal structure analysis and antitumor activity assays (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

Pharmacological Profile

Anticancer Properties

  • Farghaly (2010) developed compounds structurally related to your compound of interest, which showed in-vitro tumor cell-growth inhibition, suggesting their potential use in anticancer therapies (Farghaly, 2010).

Chemical Analysis and Radiolabeling

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-9-16(10-8-15)13-21-20(24)22-18-14-23(11-12-25-2)19-6-4-3-5-17(18)19/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDPSUQVMOEHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.